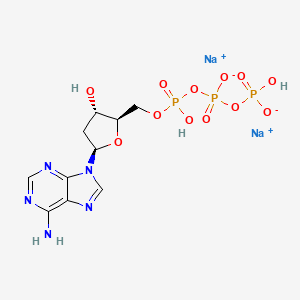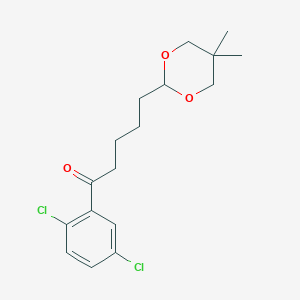
2'-Deoxyadenosine-5'-triphosphate disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-5’-triphosphate disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA synthesis and repair, making it a vital component in molecular biology and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate disodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-triphosphate disodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for high throughput and consistency, employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into smaller molecules by the addition of water.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents (e.g., POCl3), water for hydrolysis, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent environments to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of 2’-deoxyadenosine, such as 2’-deoxyadenosine monophosphate (dAMP) and 2’-deoxyadenosine diphosphate (dADP) .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-5’-triphosphate disodium salt is widely used in scientific research, including:
Molecular Biology: As a substrate for DNA polymerases in polymerase chain reactions (PCR) and DNA sequencing.
Biochemistry: In studies of enzyme kinetics and mechanisms, particularly those involving DNA synthesis and repair.
Industry: In the production of diagnostic kits and reagents for molecular diagnostics.
Mecanismo De Acción
2’-Deoxyadenosine-5’-triphosphate disodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for DNA replication and repair, ensuring the integrity and stability of genetic information .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxycytidine-5’-triphosphate disodium salt
- Thymidine-5’-triphosphate sodium salt
- 2’-Deoxyguanosine-5’-triphosphate disodium salt
Uniqueness
2’-Deoxyadenosine-5’-triphosphate disodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with thymidine in the DNA double helix, playing a critical role in maintaining the genetic code’s fidelity .
Propiedades
Número CAS |
74299-50-6 |
|---|---|
Fórmula molecular |
C10H16N5NaO12P3 |
Peso molecular |
514.17 g/mol |
Nombre IUPAC |
disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/t5-,6+,7+;/m0./s1 |
Clave InChI |
CTWSMCPXFWEUIY-VWZUFWLJSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















